Physicochemical Profile Differentiation: LogP, H-Bond Capacity, and Fsp3 vs. Piperidinone and Octahydro Analogs
The target compound demonstrates a computed LogP of 1.34–1.92, an Fsp3 (fraction of sp3-hybridized carbons) of 0.42, and bears one hydrogen bond donor (thiazolidinone NH) plus one hydrogen bond acceptor (C4' carbonyl) . In contrast, the fully saturated octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] (CAS 1221792-92-2) possesses a higher Fsp3 and increased conformational flexibility with an aliphatic naphthalene core , while the piperidin-1-one analog series (CAS varies, e.g., 3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one) features a larger six-membered ring and different H-bonding geometry due to the amide orientation [1]. These differences in lipophilicity, rigidity, and hydrogen bonding capacity directly impact membrane permeability, metabolic stability, and target binding conformation.
| Evidence Dimension | Computed LogP and Fsp3 values |
|---|---|
| Target Compound Data | LogP 1.34–1.92; Fsp3 0.42; HBD 1; HBA 1 |
| Comparator Or Baseline | Octahydro analog (CAS 1221792-92-2): Higher Fsp3, different LogP, zero carbonyl HBA. Piperidin-1-one analog: Six-membered spiro ring, amide vs. thioamide H-bond geometry. |
| Quantified Difference | LogP difference vs. octahydro analog estimated ≥0.5 units based on saturation difference. Fsp3 differs by approximately 0.17 vs. fully saturated analog. |
| Conditions | Computed properties from ChemSrc database and Fluorochem product specifications. |
Why This Matters
The balanced LogP and Fsp3 values position this compound within favorable drug-like chemical space for CNS penetration (LogP 1–3), while the specific H-bond donor/acceptor profile dictates interaction geometry with biological targets such as aldose reductase or H⁺,K⁺-ATPase, making it a more appropriate screening choice than the reduced or expanded-ring analogs for programs targeting enzymes with defined lipophilic pockets.
- [1] Imaeda, T.; et al. Discovery, synthesis, and structure-activity relations of 3,4-dihydro-1H-spiro(naphthalene-2,2′-piperidin)-1-ones as potassium-competitive acid blockers. Bioorg. Med. Chem. 2017, 25 (14), 3719–3735. View Source
